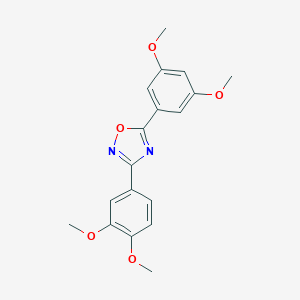![molecular formula C23H25NO5 B301940 [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301940.png)
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid, also known as EA-10, is a novel acridine derivative that has attracted significant attention in the scientific community due to its potential therapeutic applications. EA-10 exhibits a broad range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. This compound has also been shown to inhibit viral replication by blocking the viral DNA polymerase activity. The antibacterial activity of this compound is attributed to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest, increase the expression of pro-apoptotic proteins, and decrease the expression of anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis and reduce tumor growth in vivo. In addition, this compound has been reported to modulate the immune response by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, which makes it a promising candidate for drug development. This compound is also stable under physiological conditions, which is essential for its potential therapeutic applications. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent derivatives. Another direction is to explore the potential therapeutic applications of this compound in combination with other drugs. Additionally, the in vivo efficacy and safety of this compound need to be further evaluated to determine its potential for clinical development.
Conclusion:
This compound is a novel acridine derivative that exhibits potent antitumor, antiviral, and antibacterial properties. The synthesis method of this compound has been optimized to achieve high yields and purity. This compound exerts its biological activity through multiple mechanisms, including inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. This compound has several advantages for lab experiments, including its potent biological activity and stability under physiological conditions. However, the limitations of this compound include its low solubility in water and potential toxicity at high concentrations. Further studies are needed to explore the potential therapeutic applications of this compound and its derivatives.
合成法
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid can be synthesized through a multistep reaction process, which involves the condensation of ethyl 4-bromo-3-methoxybenzoate with 4-aminophenylacetic acid, followed by oxidation and cyclization. The final product is obtained through acid hydrolysis and recrystallization. The synthesis method of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a broad range of cancer cell lines, including lung, breast, and colon cancer. This compound has also been reported to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C23H25NO5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
2-[9-(4-ethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C23H25NO5/c1-2-29-15-11-9-14(10-12-15)21-22-16(5-3-7-18(22)25)24(13-20(27)28)17-6-4-8-19(26)23(17)21/h9-12,21H,2-8,13H2,1H3,(H,27,28) |
InChIキー |
GKQKTLSYRIAKNJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O |
正規SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)


![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)
![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)